molecular formula C20H26O5 B018132 Trichorabdal A CAS No. 85329-59-5

Trichorabdal A

Cat. No. B018132
CAS RN: 85329-59-5
M. Wt: 346.4 g/mol
InChI Key: KIJKAQHLSSAHOL-HZWIUQJVSA-N
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Description

Synthesis Analysis

  • The first total syntheses of Trichorabdal A utilized a unified strategy involving a Pd-mediated oxidative cyclization, demonstrating the feasibility of synthesizing architecturally distinct ent-kauranoids from a common spirolactone intermediate (Yeoman, Mak, & Reisman, 2013).
  • Another synthesis approach for Trichorabdal A involved a common bicyclo[3.2.1]octane intermediate, achieved through a retro-aldol/aldol reaction cascade. This method highlighted the versatility and efficiency of cross-ring radical cyclization (Lv, Chen, Zhang, & Liang, 2018).

Molecular Structure Analysis

  • Trichorabdal A's structure is characterized by a bicyclic sesquiterpene hydrocarbon core. The structural complexity is evident in the synthesis strategies that focus on building the polycyclic system and introducing specific functional groups (Dibrell, Tao, & Reisman, 2021).

Chemical Reactions and Properties

  • The chemical reactions involved in Trichorabdal A's synthesis, such as Pd-mediated oxidative cyclization and cross-ring radical cyclization, indicate its reactive nature and the complexity of its chemical properties (Yeoman, Mak, & Reisman, 2013).
  • The synthesis and structural analysis of related compounds, like trichodiene, provide insights into the reactivity and properties of similar molecular structures (Kraus & Thomas, 1986).

Physical Properties Analysis

  • The physical properties of Trichorabdal A, such as crystalline structure and melting points, are closely tied to its molecular structure. The synthesis processes often aim to optimize these properties for better characterization and analysis (Trivedi et al., 2015).

Chemical Properties Analysis

  • Trichorabdal A's chemical properties, such as its reactivity and stability, are influenced by its complex diterpene structure. The various synthesis methods developed reflect the challenges in manipulating these properties for successful synthesis (Nambo & Crudden, 2015).

Scientific Research Applications

  • Migraine Research : Trichorabdal A is used to understand the pathophysiology and pharmacology of migraines, focusing on CGRP antagonists that target the trigeminal sensory neuroinflammatory response (Hargreaves, 2007).

  • Synthetic Chemistry : It has significant applications in the field of synthetic chemistry, especially in the total syntheses of complex chemical compounds. Studies highlight its use alongside maoecrystal Z for such purposes (Lv et al., 2018).

  • Cancer Research : Trichorabdal A (TSA) is noted for inducing differentiation in erythroid cell lines and enhancing differentiation directed by ATRA or vitamin D3 in leukemia cells. This discovery is a step forward in acute myeloid leukemia therapy (Kosugi et al., 1999).

  • Antibacterial Properties : TSA has demonstrated strong in vitro antibacterial activity against Helicobacter pylori, suggesting its potential as a treatment for gastric complaints (Kadota et al., 1997).

  • Antitumor Activity : Research has shown that Trichorabdal A exhibits significant antitumor activity, particularly against Ehrlich ascites carcinoma in mice. This effectiveness is attributed to two active sites within a single molecule (Fuji et al., 1989).

  • Anti-Inflammatory Properties : Isolated as a diterpenoid from Rabdosia weisiensis, Trichorabdal A has shown promising anti-inflammatory properties, which could have medical applications (Xu Yunlong & Wu Ming, 1989).

properties

IUPAC Name

(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKAQHLSSAHOL-HZWIUQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichorabdal A

CAS RN

85329-59-5
Record name Trichorabdal A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichorabdal A
Reactant of Route 2
Trichorabdal A
Reactant of Route 3
Trichorabdal A
Reactant of Route 4
Trichorabdal A
Reactant of Route 5
Trichorabdal A
Reactant of Route 6
Trichorabdal A

Citations

For This Compound
184
Citations
Z Lv, B Chen, C Zhang, G Liang - Chemistry–A European …, 2018 - Wiley Online Library
… Two chair conformations in the ring A of trichorabdal A (2). In summary, total syntheses of maoecrystal Z (1) and trichorabdal A (2) have been achieved from an advanced common …
JTS Yeoman, VW Mak, SE Reisman - Journal of the American …, 2013 - ACS Publications
The first total syntheses of (−)-trichorabdal A and (−)-longikaurin E are reported. A unified synthetic strategy is employed that relies on a Pd-mediated oxidative cyclization of a silyl …
Number of citations: 107 pubs.acs.org
S Kadota, P Basnet, E Ishii, T Tamura… - Zentralblatt Für …, 1997 - Elsevier
… Trichorabdal A and oth er related diterpenes were reported to have antibacterial and … trichocarpa and its constituents, enmein, oridonin and trichorabdal A against H. pylori and …
Number of citations: 90 www.sciencedirect.com
JTS Yeoman, JY Cha, VW Mak, SE Reisman - Tetrahedron, 2014 - Elsevier
Herein we describe in full our investigations that led to the completion of the first total syntheses of (−)-maoecrystal Z, (−)-trichorabdal A, and (−)-longikaurin E. The unified strategy …
Number of citations: 44 www.sciencedirect.com
K FUJI, M NODE, M SAI, E FUJITA… - Chemical and …, 1989 - jstage.jst.go.jp
Among the three types, enmein-, oridonin-, and trichorahdal-type, of diterpenoids from Rabdosia trichocarpa, the latter showed the highest antitumor activity against Ehrlich ascites …
Number of citations: 59 www.jstage.jst.go.jp
K FUJI, M NoDE, M SAI, E FUJITA… - Chemical and …, 1989 - jstage.jst.go.jp
… Upon acetylation, trichorabdal A (2) afforded a monoacetate 8, which is identical with the … structure 2 for trichorabdal A (ent-1 1 f-hydroxy-6, 7, 15-trioxo-7,20-epoxy-6,7-seco-16kaurene). …
Number of citations: 15 www.jstage.jst.go.jp
K Osawa, H Yasuda, T Maruyama, H Morita, K Takeya… - Phytochemistry, 1994 - Elsevier
… correlations which can be explained for both conformers A (trichorabdal A; H-9 and H-18, H-9 and H5, trichorabdal B; H-9 and H-18, H-6 and H-19) and B (trichorabdal A; H-5 and Hl I, H…
Number of citations: 92 www.sciencedirect.com
SE Dibrell, Y Tao, SE Reisman - Accounts of chemical research, 2021 - ACS Publications
… The first group includes the Isodon diterpenoids maoecrystal Z (1), trichorabdal A (2), and longikaurin E (3), as well as the antibiotic pleuromutilin (4); each possesses a key γ-…
Number of citations: 15 pubs.acs.org
KG Rosenker - 2013 - ccc.chem.pitt.edu
… Title Paper: Retrosynthetic Design for Trichorabdal A and Longikaurin E … Total Synthesis of (–)-Trichorabdal A … • A unified synthetic strategy has been applied to the first …
Number of citations: 2 ccc.chem.pitt.edu
W **ang, RT Li, ZY Wang, SH Li, QS Zhao, HJ Zhang… - Phytochemistry, 2004 - Elsevier
Three new ent-kaurene diterpenoids, oreskaurins A–C (1–3), together with ten known ent-kaurene diterpenoids, enmenin monoacetate (4), effusanin E (5), adenolin B (6), maoecrystal …
Number of citations: 29 www.sciencedirect.com

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